Cas no 81935-22-0 (4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine)
4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
- 81935-22-0
- 1,5-Naphthyridine, 4-chloro-6-methoxy-2-methyl-
- DTXSID301250304
- DB-305795
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- Inchi: 1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3
- InChI Key: PKEWUGBPJFZZEH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C2C=CC(=NC2=1)OC
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35Ų
4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743136-1g |
4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine |
81935-22-0 | 98% | 1g |
¥4670.00 | 2024-07-28 |
4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
Recent Advances in the Study of 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS: 81935-22-0)
4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS: 81935-22-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR and CDK2. These findings suggest its potential as a scaffold for developing targeted therapies with improved efficacy and reduced side effects.
In addition to its role in kinase inhibition, 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for addressing the growing challenge of antibiotic resistance.
The synthetic pathways for 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine have also been refined in recent years. Researchers have developed more efficient and scalable methods for its production, leveraging advances in catalytic chemistry and green synthesis. For instance, a 2023 study described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the compound, reducing the reliance on hazardous reagents and minimizing environmental impact.
Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and demonstrated bioactivity make it a valuable tool for drug discovery and a focal point for future research in the chemical biology and pharmaceutical fields.
In conclusion, 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS: 81935-22-0) represents a compelling area of study with broad implications for drug development. Its dual role as a kinase inhibitor and antimicrobial agent underscores its potential to address unmet medical needs. Continued research into its mechanisms of action, optimization of synthetic routes, and exploration of novel derivatives will be essential for unlocking its full therapeutic potential.
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